molecular formula C8H10BrClSi B3048831 (4-Bromophenyl)chlorodimethylsilane CAS No. 18236-77-6

(4-Bromophenyl)chlorodimethylsilane

Cat. No.: B3048831
CAS No.: 18236-77-6
M. Wt: 249.61 g/mol
InChI Key: PGVQUNBYZVLSGW-UHFFFAOYSA-N
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Description

(4-Bromophenyl)chlorodimethylsilane is an organosilicon compound with the molecular formula C8H10BrClSi It is characterized by the presence of a bromophenyl group attached to a chlorodimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromophenyl)chlorodimethylsilane can be synthesized through various methods, including:

    Grignard Reaction: One common method involves the reaction of 4-bromophenylmagnesium bromide with chlorodimethylsilane. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.

    Direct Halogenation: Another method involves the direct halogenation of phenylchlorodimethylsilane using bromine in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound often employs large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.

    Coupling Reactions: It is also involved in coupling reactions like the Suzuki-Miyaura coupling, where the bromophenyl group participates in the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are commonly used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are employed under mild to moderate conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as (4-bromophenyl)dimethylsilane derivatives are formed.

    Coupling Products: Biaryl compounds are typically formed in coupling reactions.

Scientific Research Applications

(4-Bromophenyl)chlorodimethylsilane has diverse applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Material Science: The compound is utilized in the preparation of silicon-based polymers and materials with unique properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Catalysis: The compound is used in the development of catalysts for various organic transformations.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)chlorodimethylsilane involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets include electrophilic centers where the silicon atom can form bonds with nucleophiles, and the bromophenyl group can engage in carbon-carbon bond formation through palladium-catalyzed processes.

Comparison with Similar Compounds

    Phenylchlorodimethylsilane: Lacks the bromine substituent, making it less reactive in certain coupling reactions.

    (4-Chlorophenyl)chlorodimethylsilane: Contains a chlorine atom instead of bromine, affecting its reactivity and applications.

Uniqueness: (4-Bromophenyl)chlorodimethylsilane is unique due to the presence of both bromine and silicon, which imparts distinct reactivity and versatility in organic synthesis and material science applications.

Properties

IUPAC Name

(4-bromophenyl)-chloro-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrClSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVQUNBYZVLSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563282
Record name (4-Bromophenyl)(chloro)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18236-77-6
Record name (4-Bromophenyl)(chloro)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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